Home > Products > Inhibitors/Agonists P453 > 9-Aminocamptothecin
9-Aminocamptothecin - 91421-43-1

9-Aminocamptothecin

Catalog Number: EVT-259342
CAS Number: 91421-43-1
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-Aminocamptothecin is a pyranoindolizinoquinoline.
Aminocamptothecin has been used in trials studying the treatment of Lymphoma, Gastric Cancer, Ovarian Cancer, Esophageal Cancer, and Ovarian Neoplasms, among others.
Aminocamptothecin is a water-insoluble camptothecin derivative. Aminocamptothecin binds to the nuclear enzyme topoisomerase I, thereby inhibiting repair of single-strand DNA breakages. Because the terminal lactone ring of aminocamptothecin required for the agent's antitumor activity spontaneously opens under physiological conditions to an inactive carboxy form, the drug must be administered over an extended period of time to achieve effective cytotoxicity. (NCI04)
Overview

9-Aminocamptothecin is a derivative of camptothecin, which is a naturally occurring alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. This compound has garnered significant attention due to its potent anticancer properties. 9-Aminocamptothecin functions primarily as an inhibitor of eukaryotic DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, making it a valuable candidate in cancer therapy.

Source

The primary source of 9-aminocamptothecin is through the chemical modification of camptothecin or its derivatives. The natural product camptothecin was first identified in the 1960s, and subsequent research has focused on synthesizing more effective derivatives, including 9-aminocamptothecin.

Classification

9-Aminocamptothecin falls under the classification of alkaloids and is categorized as an antineoplastic agent. Its mechanism involves targeting and inhibiting topoisomerase I, leading to DNA damage in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of 9-aminocamptothecin can be achieved through various methods, primarily involving the reduction of nitro derivatives of camptothecin. Two notable synthetic routes include:

  1. Single-step Reduction: This method reduces a 10- or 12-halogen derivative directly to yield 9-aminocamptothecin.
  2. Two-step Reduction: Initially, a 10- or 12-nitro derivative is converted to a corresponding intermediate, which is then further reduced to produce 9-aminocamptothecin. Palladium catalysts and ammonium formate are often utilized in these reactions to facilitate the reduction process .

Technical Details

The synthesis typically involves:

  • Starting materials such as 12-bromo-9-nitrocamptothecin.
  • Use of solvents like dimethylformamide and reagents including palladium chloride and formic acid.
  • Heating conditions that may vary from ambient temperature to elevated temperatures (up to 80°C) for several hours .
Molecular Structure Analysis

Structure

The molecular structure of 9-aminocamptothecin can be represented as follows:

C20H17N1O4\text{C}_{20}\text{H}_{17}\text{N}_{1}\text{O}_{4}

This structure features a fused ring system typical of camptothecins, with an amino group at the 9-position that enhances its biological activity.

Data

Key structural data include:

  • Molecular weight: approximately 333.36 g/mol.
  • Melting point: The compound exhibits a melting point range that varies based on purity and formulation.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 9-aminocamptothecin include:

  1. Hydrolysis: The lactone form of 9-aminocamptothecin can undergo hydrolysis in aqueous environments, reverting to its carboxylate form, which is less active.
  2. Reduction Reactions: As noted in the synthesis methods, various reduction reactions transform nitro groups into amino groups, which are critical for its anticancer activity .

Technical Details

The stability and reactivity of the lactone form are influenced by pH levels; acidic conditions favor the lactone form, enhancing its cytotoxic properties .

Mechanism of Action

Process

The mechanism by which 9-aminocamptothecin exerts its effects involves:

  1. Topoisomerase I Inhibition: The compound binds to the enzyme topoisomerase I, preventing it from performing its function during DNA replication.
  2. DNA Damage: This inhibition leads to the accumulation of DNA breaks during replication, ultimately triggering apoptosis in cancer cells.

Data

Studies have shown that increased concentrations and prolonged exposure times correlate with enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish powder.
  • Solubility: Water-insoluble but soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be affected by pH and temperature.
  • Reactivity: The amino group contributes to its reactivity in biological systems, enhancing its interaction with cellular targets.

Relevant data indicate that proper handling and storage conditions are crucial for maintaining the integrity of this compound .

Applications

Scientific Uses

9-Aminocamptothecin is primarily investigated for its potential in cancer therapy due to its ability to inhibit topoisomerase I. Clinical trials are ongoing to evaluate its efficacy against various cancers, including breast cancer and colorectal cancer. Additionally, it serves as a reference compound for developing new anticancer agents with improved pharmacological profiles .

Mechanisms of Topoisomerase I Inhibition by 9-Aminocamptothecin

Structural Determinants of Topoisomerase I Binding Specificity

9-Aminocamptothecin (9-AC) belongs to the camptothecin family of plant alkaloids derived from Camptotheca acuminata. Its core pentacyclic structure comprises a quinoline moiety (rings A, B, C), a conjugated pyridone ring (D), and a critical α-hydroxy-δ-lactone ring (E) with an S-configuration at C20. The defining structural feature of 9-AC is the amino substitution at the C9 position, replacing the hydrogen found in native camptothecin (CPT). This modification significantly enhances its binding affinity for the Topoisomerase I (Top1)-DNA complex while minimally altering the planar configuration essential for DNA intercalation [1] [7].

Biochemical studies reveal that 9-AC interacts with the Top1-DNA binary complex through a multi-point binding mechanism:

  • The C9 amino group forms a hydrogen bond with the phosphate backbone of the DNA strand adjacent to the cleavage site, increasing complex stability.
  • The lactone E-ring maintains crucial hydrophobic interactions with Top1 residues (e.g., Asp533, Arg364) within the active site pocket.
  • The planar quinoline system intercalates between DNA base pairs upstream of the cleavage site (−1 position), inducing localized DNA bending [7] [10].

Protein binding studies demonstrate that 9-AC’s lactone form exhibits preferential, high-affinity binding to human serum albumin (HSA) at subdomain IB, a hydrophobic groove formed by helices h7, h8, and h9. This interaction reduces the bioactive (lactone) concentration available for target engagement. The equilibrium between the pharmacologically active lactone form and the inactive carboxylate form is strongly pH-dependent and favors carboxylate formation at physiological pH (7.4), with only ~2% remaining as active lactone in human plasma. This contrasts sharply with murine plasma, where lactone stability is significantly higher (>20%), explaining species-specific differences in preclinical efficacy and toxicity [2] [6] [10].

Table 1: Structural and Binding Properties of Camptothecin Analogues

CompoundC7 SubstituentC9 SubstituentC10 SubstituentPrimary HSA Binding SiteLactone % in Human Plasma
CamptothecinHHHIB~5%
9-ACHNH₂HIB~2%
TopotecanCH₂N(CH₃)₂HOHIIA~10%
IrinotecanCH₂CH₃HOCOCH₂CH₃N(CH₃)₂IIIA~15% (Prodrug)

Stabilization of Topoisomerase I-DNA Cleavable Complexes

9-AC exerts its cytotoxicity by selectively stabilizing the covalent Top1-DNA cleavable complex. During DNA relaxation, Top1 creates a transient single-strand break, forming a phosphotyrosyl linkage (via Tyr723) with the 3′-end of the cleaved DNA. Normally, this complex rapidly religates the DNA strand after torsional stress release. 9-AC binds at this enzyme-DNA interface, physically blocking the religation step without inhibiting the initial cleavage event. This results in persistent protein-linked DNA single-strand breaks [1] [7].

The collision of DNA replication forks with these stabilized complexes converts single-strand breaks into irreversible double-strand breaks. This conversion triggers S-phase-specific apoptosis through activation of the ATR/Chk1 DNA damage response pathway. Pharmacodynamic studies demonstrate that the cytotoxicity of 9-AC is exposure time-dependent, requiring sustained plasma concentrations above a threshold of 2.7 nM lactone for significant cell killing. Concentrations below this threshold, even at high peak levels, yield minimal cytotoxicity due to rapid religation upon drug dissociation. Maintaining concentrations above this threshold for >72 hours induces maximal DNA fragmentation and tumor cell death in preclinical models [6] [8].

Beyond direct DNA damage, 9-AC exhibits potent antiangiogenic properties in experimental models. In the mouse corneal neovascularization assay, continuous exposure to 9-AC lactone (2.5–3.0 mg/kg/day for 6 days) reduced microvessel formation by 47.2–72.5%. This occurs through Top1 inhibition in proliferating endothelial cells, suppressing their ability to form capillary networks necessary for tumor growth [8].

Table 2: Pharmacodynamic Relationship of 9-AC Lactone Concentrations and Effects

Lactone Concentration (nM)Exposure DurationCellular EffectDownstream Consequence
< 2.7Any durationTransient cleavable complexes; rapid religationMinimal cytotoxicity
> 2.7–10>24 hoursPersistent DSBs; S-phase arrestLog-scale cell killing (1-log at 24h)
> 10>72 hoursExtensive DSBs; ATR/Chk1 activationApoptosis; tumor regression in xenografts
> 15 (steady-state)ContinuousEndothelial Top1 inhibitionAntiangiogenesis (47–73% reduction in vessels)

Comparative Analysis with Other Camptothecin Analogues

9-AC exhibits distinct pharmacological properties compared to clinically approved camptothecins like topotecan and irinotecan:

  • Topotecan: This water-soluble 10-hydroxy-C7-methylaminomethyl derivative shares S-phase specificity with 9-AC. However, its C7 basic side chain increases affinity for the ABCG2/BCRP efflux transporter, limiting blood-brain barrier penetration and contributing to resistance. Clinically, topotecan shows activity in ovarian and small-cell lung cancer but induces dose-limiting neutropenia. In contrast, 9-AC lacks the C10 hydroxyl group and C7 basic side chain, reducing ABCG2 affinity but compromising water solubility, necessitating colloidal dispersion (CD) or DMA-based formulations for clinical use [1] [5].

  • Irinotecan (CPT-11): A prodrug requiring carboxylesterase-mediated conversion to SN-38 (100–1000-fold more potent). SN-38’s C10 phenolic group facilitates glucuronidation (UGT1A1), leading to dose-limiting diarrhea due to intestinal deconjugation. 9-AC lacks this metabolic pathway, resulting in a different toxicity profile dominated by myelosuppression without significant gastrointestinal toxicity. Preclinically, 9-AC shows superior activity in colorectal and pancreatic xenografts compared to irinotecan when equivalent lactone exposures are maintained [5] [9].

Structurally, 9-AC’s C9 amino group provides unique advantages and challenges:

Advantages:  - Enhanced Top1-DNA complex stabilization vs. CPT (5–10-fold in enzyme assays)  - Resistance to albumin-catalyzed lactone ring opening due to altered electron distribution  Disadvantages:  - Extreme hydrophobicity (logP ~1.35), requiring DMA/PEG or colloidal dispersion formulations  - Rapid conversion to inactive carboxylate in plasma (t1/2 ~15 min)  

Clinical studies in lymphoma reveal mechanistic differences: A phase II trial (CALGB 9551) using 9-AC colloidal dispersion (1.1 mg/m²/day × 3 days q2w) showed a 17% overall response rate in relapsed NHL, with higher activity in aggressive (23%) vs. indolent (11%) subtypes. This contrasts with irinotecan’s higher response rates (36–42%) in similar populations but confirms 9-AC’s distinct lack of severe diarrhea. Response did not correlate with steady-state plasma concentrations, suggesting tumor-specific factors (e.g., Top1 expression levels, drug efflux transporters) dominate over systemic exposure [3] [5].

Table 3: Comparative Preclinical and Clinical Profiles of Key Camptothecins

Parameter9-ACTopotecanIrinotecan (SN-38)
Top1 Poisoning Potency+++++++++
Water SolubilityInsolubleHighModerate (Prodrug)
Dose-Limiting Toxicity (Preclinical)Myelosuppression/GINeutropeniaDiarrhea
Key Metabolic PathwayLactone hydrolysisLactone hydrolysisGlucuronidation (SN-38)
Response in Aggressive NHL23% (PR)17–31%36–42%
ABCG2 SubstrateLowHighModerate (SN-38)

Properties

CAS Number

91421-43-1

Product Name

9-Aminocamptothecin

IUPAC Name

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1

InChI Key

FUXVKZWTXQUGMW-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O

Solubility

Soluble in DMSO

Synonyms

9-amino-20(S)-camptothecin
9-amino-20-camptothecin, (+-)-isomer
9-amino-20-camptothecin, (R,S)-isomer
9-amino-CPT
9-aminocamptothecin
NSC 603071

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.